

Infigratinib binding affinity allosteric site ATP-binding cleft

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Compound Focus: Infigratinib

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Mechanism of Action and Binding Affinity

Infigratinib functions as a reversible, ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of FGFRs, preventing ATP from binding and subsequent autophosphorylation of the receptor and activation of downstream signaling cascades, such as the Ras-MAPK pathway. This inhibition suppresses tumor cell proliferation and survival in cancers with FGFR alterations [1] [2].

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of **Infigratinib** for its primary targets.

Protein Kinase Target	IC ₅₀ (nM)	Inhibition Type	Binding Site
FGFR1	0.9 - 1.1	ATP-competitive	ATP-binding cleft [2]
FGFR2	1.0 - 1.4	ATP-competitive	ATP-binding cleft [2]
FGFR3	1.0 - 3.0	ATP-competitive	ATP-binding cleft [2]
FGFR4	60 - 61	ATP-competitive	ATP-binding cleft [2]
VEGFR2	~180	Not fully characterized	- [2]

Structural Basis for Binding

Biophysical studies, particularly X-ray crystallography, provide high-resolution insight into how **Infigratinib** interacts with FGFR1. The drug binds to the hinge region of the kinase domain, which is part of the ATP-binding cleft, stabilizing the kinase in an inactive conformation [2].

Key molecular interactions include:

- **Hydrogen Bonds:** The pyrimidine N3 of **Infigratinib** forms a hydrogen bond with the backbone amide of Ala564 in the hinge region. The amino group on the pyrimidine ring hydrogen bonds with the carbonyl oxygen of the same Ala564 residue [2].
- **Critical Polar Interaction:** One of the methoxy oxygen atoms on the drug forms a key hydrogen bond with the side chain of Asp641 in the DFG motif [2].
- **Hydrophobic Contacts:** The molecule makes extensive hydrophobic interactions with multiple conserved residues, including the catalytic spine residues (RS2/3, CS6/7/8) and shell residues (Sh1/2/3) [2].
- **Gatekeeper Proximity:** The inhibitor extends past the gatekeeper residue, making hydrophobic contact, but does not displace it [2].

This binding mode classifies **Infigratinib** as a **Type I $\frac{1}{2}$ inhibitor**, as it binds to a inactive kinase conformation with the DFG motif facing inward (DFG-Din) [2].

Key Experimental Protocols for Characterization

Researchers can characterize **Infigratinib**'s binding and inhibitory properties using the following established methodologies.

Biochemical Kinase Assay for IC₅₀ Determination

This cell-free assay measures the direct inhibition of FGFR kinase activity.

- **Procedure:** Incubate purified FGFR kinase domain with a range of **Infigratinib** concentrations. The reaction is initiated by adding ATP and a substrate peptide. Kinase activity is quantified by detecting phosphorylated substrate, often using ELISA, fluorescence, or radioactivity.
- **Key Reagents:** Recombinant FGFR protein, **Infigratinib**, ATP, substrate peptide, detection antibodies or reagents.

- **Data Analysis:** Dose-response curves are plotted, and the IC_{50} value is calculated as the drug concentration that inhibits 50% of the maximum kinase activity.

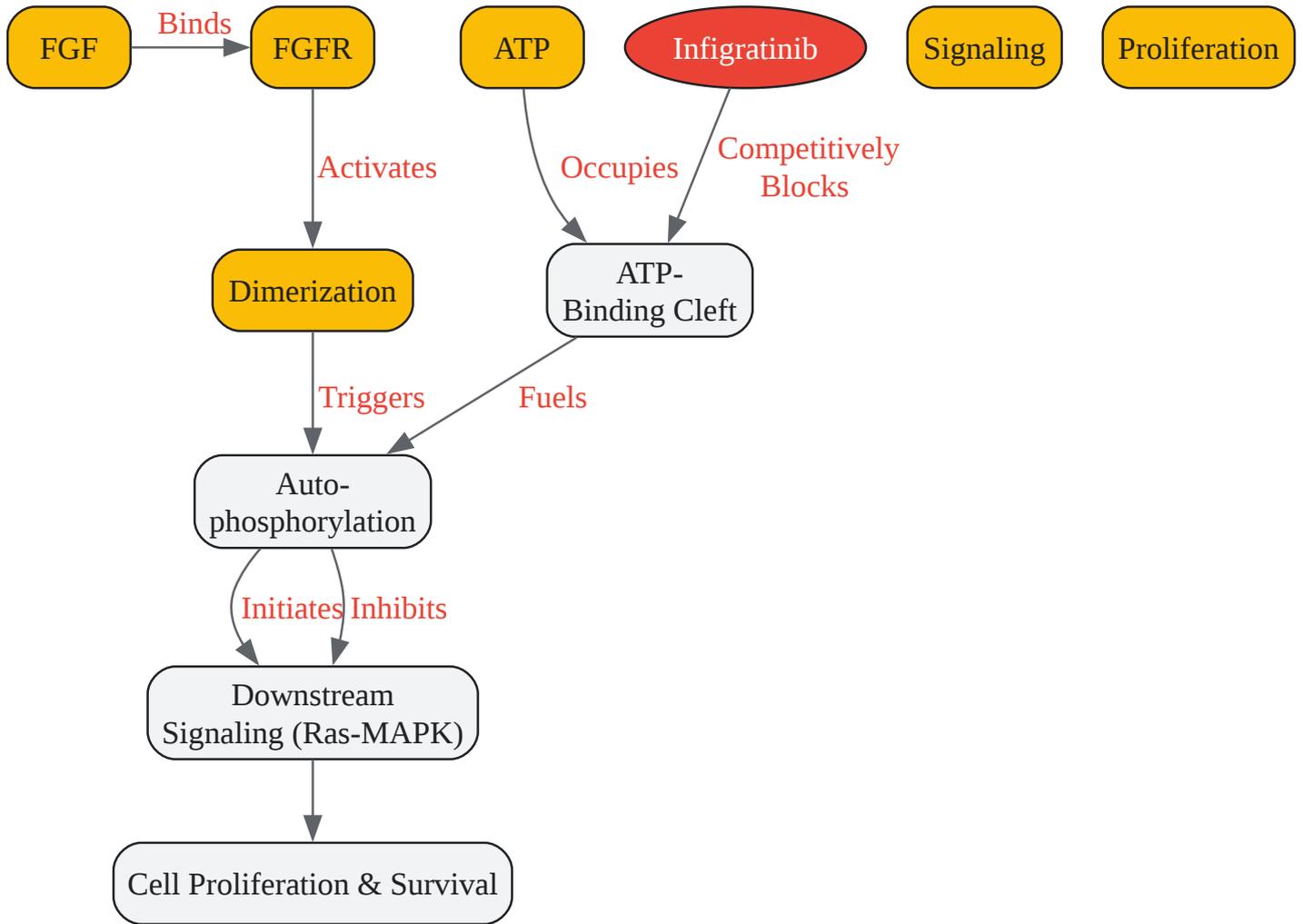
Mechanism-Based Inactivation (MBI) of Cytochrome P450

This protocol assesses time-dependent inhibition of CYP3A4, a major metabolic enzyme.

- **Primary Incubation:** Human recombinant CYP3A4 is pre-incubated with **Infigratinib** (varying concentrations) and NADPH regenerating system at 37°C for different time intervals (0–30 min) [3] [4].
- **Secondary Incubation:** Aliquots from the primary mix are diluted into a new mixture containing a known CYP3A4 probe substrate (e.g., rivaroxaban or testosterone) and NADPH. This dilution minimizes reversible inhibition [3] [4].
- **Activity Measurement:** Residual CYP3A4 activity is determined by measuring the formation of the probe substrate's metabolite, typically using LC-MS/MS.
- **Kinetic Analysis:** Data is fitted to determine the maximal inactivation rate (k_{inact}) and the inactivator concentration that gives half-maximal inactivation (K_i) [3].

FGFR Signaling Pathway and Infigratinib Inhibition

This diagram illustrates the FGFR signaling pathway and the precise point where **Infigratinib** acts.



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Clarification on Allosteric versus ATP-Competitive Inhibition

Your query mentioned an "allosteric site," which warrants clarification based on the scientific literature. While one source describes **Infigratinib** as binding to an "allosteric site between the two kinase lobes," this appears to refer to its location within the ATP-binding cleft itself, which is a deep pocket between the N- and C-lobes of the kinase domain [1]. The predominant and well-characterized mechanism, supported by biochemical data and structural studies, defines **Infigratinib** as an **ATP-competitive inhibitor** [2]. True

allosteric FGFR inhibitors, which bind to a site distinct from the ATP-binding cleft to induce conformational changes, are a separate class of investigational compounds.

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References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Infigratinib [go.drugbank.com]
2. Infigratinib - an overview [[sciencedirect.com](https://www.sciencedirect.com)]
3. Infigratinib Is a Reversible Inhibitor and Mechanism-Based ... [pubmed.ncbi.nlm.nih.gov]
4. Identification of Infigratinib as a Potent Reversible Inhibitor ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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